molecular formula C9H18Cl2F2N2O2 B6213920 ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride CAS No. 2731014-14-3

ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride

Cat. No.: B6213920
CAS No.: 2731014-14-3
M. Wt: 295.2
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H18Cl2F2N2O2 and a molecular weight of 295.2 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use. It is often employed as a reagent in mechanistic studies to investigate the action of various enzymes and proteins.

Preparation Methods

The synthesis of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride involves a two-step process:

    Reaction of Ethyl 2,2-difluoro-3-oxopropanoate with Piperazine: Ethyl 2,2-difluoro-3-oxopropanoate is reacted with piperazine in the presence of a base, such as sodium hydroxide, to form ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate.

    Formation of Dihydrochloride Salt: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate.

Chemical Reactions Analysis

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the piperazine moiety.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, which are commonly used in mechanistic studies to investigate enzyme and protein functions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is widely used in scientific research, including:

    Chemistry: It is used as a reagent in mechanistic studies to investigate the action of various enzymes and proteins.

    Biology: The compound is employed in biochemical studies to understand the physiological effects of various compounds and drugs.

    Medicine: It is used in the development of new pharmaceuticals and in the study of drug interactions.

    Industry: The compound is used in the synthesis of other chemical compounds and in the development of new materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is unique due to its specific chemical structure, which includes a piperazine moiety and difluoro groups. Similar compounds include:

    Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate dihydrochloride: This compound has a similar structure but with dimethyl groups instead of difluoro groups.

    Piperazine Derivatives: Various piperazine derivatives are used in pharmaceuticals and research, such as trimetazidine, ranolazine, and aripiprazole.

These similar compounds share some chemical properties and applications but differ in their specific molecular structures and effects .

Properties

CAS No.

2731014-14-3

Molecular Formula

C9H18Cl2F2N2O2

Molecular Weight

295.2

Purity

95

Origin of Product

United States

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